silane CAS No. 917833-50-2](/img/structure/B14177507.png)
[3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane is a chemical compound known for its unique structure and properties. This compound features a combination of methoxy, prop-2-en-1-yl, hept-6-en-1-yn-1-yl, and trimethylsilane groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane typically involves multiple steps, starting with the preparation of the core hept-6-en-1-yn-1-yl structure. This can be achieved through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling methods. The methoxy and prop-2-en-1-yl groups are then introduced through substitution reactions, followed by the addition of the trimethylsilane group under specific conditions to ensure the stability of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The methoxy and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
The compound’s reactivity and functional groups make it a valuable tool in biological studies, particularly in the development of probes and sensors for detecting specific biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify its structure allows for the design of targeted drugs with improved efficacy and reduced side effects.
Industry
Industrially, 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane is used in the production of specialty chemicals, coatings, and polymers. Its versatility and stability make it an essential component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane
- 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane
- 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane
Uniqueness
The uniqueness of 3-Methoxy-3-(prop-2-en-1-yl)hept-6-en-1-yn-1-ylsilane lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications, from chemical synthesis to industrial production.
Propriétés
Numéro CAS |
917833-50-2 |
|---|---|
Formule moléculaire |
C14H24OSi |
Poids moléculaire |
236.42 g/mol |
Nom IUPAC |
(3-methoxy-3-prop-2-enylhept-6-en-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C14H24OSi/c1-7-9-11-14(15-3,10-8-2)12-13-16(4,5)6/h7-8H,1-2,9-11H2,3-6H3 |
Clé InChI |
XLTCKZCBZYYOKK-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC=C)(CC=C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)

![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
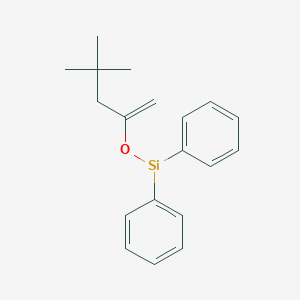
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
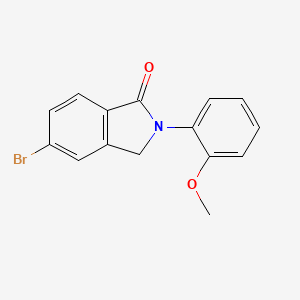
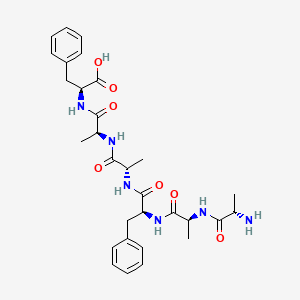
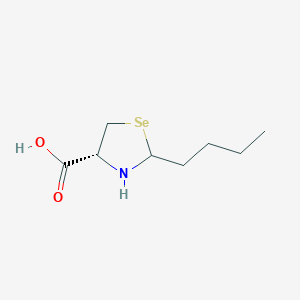

![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
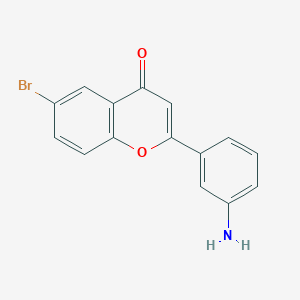
![1-[(3S,5S)-5-(azidomethyl)pyrrolidin-3-yl]-4-phenyltriazole](/img/structure/B14177535.png)
